molecular formula C8H19NO B13520783 2-[(3,3-Dimethylbutyl)amino]ethan-1-ol

2-[(3,3-Dimethylbutyl)amino]ethan-1-ol

Cat. No.: B13520783
M. Wt: 145.24 g/mol
InChI Key: MJOCXMIFNYBINK-UHFFFAOYSA-N
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Description

2-[(3,3-Dimethylbutyl)amino]ethan-1-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to an aliphatic carbon atom, making it a primary alcohol. This compound is known for its unique structure, which includes a dimethylbutyl group attached to an aminoethanol backbone. It is used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Dimethylbutyl)amino]ethan-1-ol typically involves the reaction of 3,3-dimethylbutylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3,3-Dimethylbutylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the amine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of continuous flow reactors also enhances safety and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Dimethylbutyl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-[(3,3-Dimethylbutyl)amino]ethan-1-ol is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,3-Dimethylbutyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amino group play crucial roles in these interactions, facilitating binding and subsequent biochemical effects. The compound can modulate various pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanol: A simpler analog with similar functional groups but lacking the dimethylbutyl group.

    3-Aminopropanol: Another analog with an additional carbon in the backbone.

    2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the dimethylbutyl group.

Uniqueness

2-[(3,3-Dimethylbutyl)amino]ethan-1-ol is unique due to the presence of the bulky dimethylbutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Biological Activity

2-[(3,3-Dimethylbutyl)amino]ethan-1-ol, also known as a derivative of amino alcohols, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is being explored for various applications, including its interactions with biological systems and its role as a therapeutic agent.

The molecular formula for this compound is C₁₃H₃₁N₁O. Its structure features a hydroxyl group (-OH) attached to an ethanamine backbone, which is substituted with a 3,3-dimethylbutyl group. This configuration may influence its solubility and interaction with biological targets.

The compound acts primarily through its interaction with specific receptors and enzymes in biological systems. It functions as a ligand that can modulate the activity of various molecular targets, potentially influencing pathways involved in neurotransmission and metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of amino alcohols can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It has been hypothesized that by modulating neurotransmitter levels and receptor activity, it could potentially protect neuronal cells from damage associated with neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antimicrobial activity of various amino alcohol derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Neuroprotection : A pharmacological evaluation demonstrated that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests its potential application in treating conditions like Alzheimer's disease or other forms of dementia .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the following table:

Activity Description Reference
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveReduces oxidative stress in neuronal cells
Enzyme ModulationActs as a ligand for various receptors

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-(3,3-dimethylbutylamino)ethanol

InChI

InChI=1S/C8H19NO/c1-8(2,3)4-5-9-6-7-10/h9-10H,4-7H2,1-3H3

InChI Key

MJOCXMIFNYBINK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCNCCO

Origin of Product

United States

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